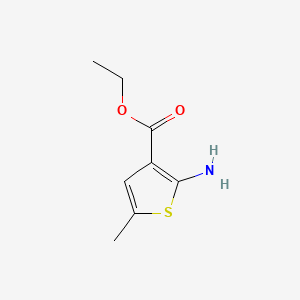

Ethyl 2-amino-5-methylthiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-4-5(2)12-7(6)9/h4H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBUNZGJQVYGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398910 | |

| Record name | ethyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-32-1 | |

| Record name | Ethyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Amino-5-methylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-amino-5-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-methylthiophene-3-carboxylate is a polysubstituted aminothiophene that serves as a crucial building block in organic synthesis. Its unique molecular architecture, featuring a thiophene core with amino and ethyl carboxylate functionalities, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, with a particular focus on its role in the development of pharmacologically active molecules. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Chemical and Physical Properties

This compound is a light yellow solid at room temperature. The presence of the amino group and the ester functionality allows for a variety of chemical modifications, making it a valuable intermediate in synthetic chemistry. Its stability and lipophilicity are enhanced by the methyl group on the thiophene ring.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂S | |

| Molecular Weight | 185.24 g/mol | |

| CAS Number | 4815-32-1 | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 47.0 to 51.0 °C | |

| Purity | >98.0% (GC) |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H-NMR (400 MHz, CDCl₃) | δ 1.33 (t, 3H, J = 7.2 Hz), 2.26 (d, 3H, J = 1.2 Hz), 4.25 (q, 2H, J = 7.2 Hz), 5.76 (br. s, 2H), 6.61 (q, 1H, J = 1.2 Hz) | |

| IR (KBr, cm⁻¹) | 3422, 3306 (NH), 1681 (C=O), 1589 (NH), 1331 (C-N) |

Synthesis

The most common and well-established method for synthesizing this compound is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.

The Gewald Reaction

The Gewald reaction offers a straightforward and efficient route to polysubstituted 2-aminothiophenes. The reaction mechanism begins with a Knoevenagel condensation between the ketone (in this case, propionaldehyde, which will form the 5-methyl group after reaction and tautomerization) and the α-cyanoester (ethyl cyanoacetate). This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring.

Caption: The Gewald reaction mechanism for the synthesis of the title compound.

Experimental Protocol: Gewald Synthesis

This protocol is adapted from a representative procedure for the Gewald synthesis of this compound.

Materials:

-

Propionaldehyde

-

Ethyl cyanoacetate

-

Elemental sulfur powder

-

Triethylamine

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a three-necked flask containing 100 mL of N,N-dimethylformamide (DMF), add ethyl cyanoacetate (0.5 mol), sulfur powder (0.5 mol), and triethylamine (0.5 mol). Stir the mixture until all solids are completely dissolved.

-

Slowly add a solution of propionaldehyde (0.55 mol) in a suitable solvent dropwise to the reaction mixture. An exothermic reaction will naturally increase the internal temperature.

-

Heat the reaction mixture to and maintain it at 60°C with continuous stirring until the reaction is complete (monitoring by TLC is recommended).

-

After the reaction is complete, cool the mixture and slowly pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and a saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds with diverse biological activities. Its functional groups provide reactive sites for further chemical transformations, enabling the construction of more complex molecular scaffolds.

Synthesis of Thienopyrimidines

A primary application of this compound is in the synthesis of thienopyrimidine derivatives. Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties.

Caption: General workflow for the synthesis of thienopyrimidines.

Other Applications

Beyond thienopyrimidines, this versatile building block is utilized in the development of:

-

Agrochemicals: It is used in the formulation of crop protection products.

-

Dyes and Polymers: Its thiophene structure is suitable for applications in materials science, including the synthesis of dyes and conductive polymers.

-

Enzyme Inhibitors: Researchers use this compound in studies involving enzyme inhibition to gain insights into metabolic pathways.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate in the field of heterocyclic chemistry. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups make it an indispensable tool for medicinal chemists and materials scientists. The continued exploration of its synthetic utility is expected to lead to the discovery of novel compounds with significant therapeutic and technological potential.

An In-depth Technical Guide to Ethyl 2-amino-5-methylthiophene-3-carboxylate

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Ethyl 2-amino-5-methylthiophene-3-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a crucial heterocyclic building block for the synthesis of various biologically active molecules.

Chemical Structure and Properties

This compound is a substituted 2-aminothiophene derivative. The core structure consists of a five-membered thiophene ring, which imparts significant chemical reactivity and stability.[1] Key functional groups, including an amino group at position 2, an ethyl carboxylate group at position 3, and a methyl group at position 5, allow for versatile chemical modifications, making it an invaluable intermediate in organic synthesis.[1][2] The methyl group enhances the compound's lipophilicity and stability, while the amino and ester groups are reactive sites for condensation and cyclization reactions.[3][4]

The structural formula is as follows:

Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 4815-32-1 | [1][2][4][5] |

| Molecular Formula | C₈H₁₁NO₂S | [1][2] |

| Molecular Weight | 185.24 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder or solid | [1][4] |

| Melting Point | 47 - 51 °C | [1][4] |

| Purity | ≥98% (GC) | [1] |

| Storage | Store at room temperature in a dry place | [1][2] |

Spectroscopic Data

The structural identity of the compound is confirmed by various spectroscopic techniques. The data below is compiled from literature sources.

| Spectroscopic Data | Details | Reference |

| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 6.61 (q, 1H, J = 1.2 Hz), 5.76 (br. s, 2H, NH₂), 4.25 (q, 2H, J = 7.2 Hz), 2.26 (d, 3H, J = 1.2 Hz), 1.33 (t, 3H, J = 7.2 Hz) | |

| ¹³C NMR | (100 MHz, CDCl₃) δ (ppm): 166.13, 164.17, 136.71, 106.72, 102.85, 59.54, 18.40, 14.40 | |

| Mass Spectrometry | ESI-MS: m/z calculated for C₈H₁₁NO₂S [M+H]⁺: 186.0583; found: 186.15 | |

| Infrared (IR) | (KBr, cm⁻¹): Characteristic peaks for similar 2-aminothiophenes include: ~3400-3290 (N-H stretch), ~2990 (C-H stretch), ~1670 (C=O stretch, ester), ~1600 (C=C stretch) | [6][7] |

Experimental Protocols: Synthesis

The most common and efficient method for synthesizing this compound is the Gewald multicomponent reaction .[5][7] This one-pot synthesis is widely used for the preparation of various 2-aminothiophenes.[8]

Gewald Synthesis Protocol

Materials:

-

Propionaldehyde

-

Ethyl cyanoacetate

-

Elemental sulfur powder

-

Base catalyst (e.g., triethylamine or morpholine)

-

Solvent (e.g., N,N-dimethylformamide (DMF) or ethanol)

-

Ethyl acetate (for extraction)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Eluent (e.g., 20% ethyl acetate in hexane)

Procedure:

-

To a reaction flask containing the solvent (e.g., 100 mL DMF), add ethyl cyanoacetate (0.5 mol), elemental sulfur (0.5 mol), and the base catalyst (0.5 mol, e.g., triethylamine). Stir the mixture until all solids are dissolved.

-

Slowly add propionaldehyde (0.55 mol) dropwise to the reaction mixture.

-

An exothermic reaction may occur, raising the temperature. Maintain the reaction temperature at approximately 60°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.

-

Extract the aqueous mixture with ethyl acetate multiple times.

-

Combine the organic extracts and wash them sequentially with water and then with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., 20% ethyl acetate in hexane) to afford the pure this compound as a light yellow solid.

Applications in Drug Development

This compound is a versatile scaffold in medicinal chemistry due to its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[3][8][9] It is a key starting material for the synthesis of fused heterocyclic systems, most notably thienopyrimidines.[2][10]

Thienopyrimidines, which are bioisosteres of purines, can interact with various biological targets like enzymes and receptors.[11] Their structural similarity to adenine and guanine allows them to function as inhibitors in critical cellular signaling pathways.[11][12] For instance, certain thienopyrimidine derivatives have been developed as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis.[13] Other derivatives have been shown to target the Wnt/β-catenin signaling pathway, which is hyperactivated in several cancers.[14]

The diagram below illustrates the role of this compound as a precursor to thienopyrimidine-based kinase inhibitors that modulate cancer signaling pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 4815-32-1 | TCI AMERICA [tcichemicals.com]

- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER | 4815-32-1 [amp.chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Substituted 2-Aminothiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The substituted 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile heterocyclic motif is a key constituent in a variety of pharmacologically active compounds, ranging from anti-inflammatory and antimicrobial to potent anticancer agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of substituted 2-aminothiophenes, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

I. Synthesis of Substituted 2-Aminothiophenes

The most prevalent and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction .[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base.[1][2][3] The reaction's simplicity, use of readily available starting materials, and mild conditions contribute to its widespread use.[1]

Experimental Protocol: Gewald Synthesis of a Representative 2-Aminothiophene

This protocol describes a general procedure for the synthesis of a 2-aminothiophene derivative.

Materials:

-

Ketone or aldehyde (1 equivalent)

-

Active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile) (1 equivalent)

-

Elemental sulfur (1.1 equivalents)

-

Base catalyst (e.g., morpholine or triethylamine) (catalytic amount)

-

Solvent (e.g., ethanol or dimethylformamide)

-

Reaction vessel (round-bottom flask)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating apparatus (heating mantle or oil bath)

-

Condenser

-

Filtration apparatus (Büchner funnel and flask)

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

-

Begin stirring the mixture at room temperature.

-

Add the elemental sulfur to the reaction mixture.

-

Add the base catalyst dropwise to the stirring mixture.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux for ethanol) and maintain for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product may precipitate upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration, washing with a small amount of cold solvent.

-

Purify the crude product by recrystallization from a suitable solvent to obtain the pure substituted 2-aminothiophene.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

II. Biological Activities

Substituted 2-aminothiophenes exhibit a wide array of biological activities, with significant potential in the development of novel therapeutic agents. The following sections detail their prominent anti-inflammatory, antimicrobial, and anticancer properties.

A. Anti-inflammatory Activity

Several 2-aminothiophene derivatives have demonstrated potent anti-inflammatory effects. Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.

Quantitative Data on Anti-inflammatory Activity

| Compound ID | Assay | Target | IC50 (µM) | Reference |

| 1 | Carrageenan-induced paw edema | In vivo | - | [4] |

| Tinoridine | Various | COX | - | [1] |

Experimental Protocols for Anti-inflammatory Assays

-

Carrageenan-Induced Paw Edema in Rats: This in vivo assay is a standard model for evaluating acute inflammation.[4][5][6]

-

Procedure:

-

Animals (typically rats or mice) are fasted overnight with free access to water.

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), a subs plantar injection of 1% carrageenan solution is administered into the right hind paw of the animal.

-

The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the vehicle control group.[4]

-

-

-

In Vitro Nitric Oxide (NO) Production Assay (Griess Assay): This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[7][8][9]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration, which reflects NO production.

-

A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

-

-

Cyclooxygenase-2 (COX-2) Inhibition Assay: This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[10][11][12][13][14]

-

Procedure (Fluorometric):

-

In a 96-well plate, add the COX-2 enzyme, a fluorometric probe, and the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which reacts with the probe to produce a fluorescent signal.

-

Measure the fluorescence intensity over time.

-

The rate of fluorescence increase is proportional to the COX-2 activity. The inhibitory effect of the compound is determined by the reduction in this rate.

-

-

Signaling Pathway

The anti-inflammatory effects of many compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[15][16] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.

B. Antimicrobial Activity

Substituted 2-aminothiophenes have been reported to possess significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[17][18][19][20][21]

Quantitative Data on Antimicrobial Activity

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | Potent | [17] |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 | [21] |

| Aminobenzothiophene 3ma | Mycobacterium smegmatis | 0.78 | [19] |

| Thiophene 1 | Acinetobacter baumannii | 32 | [20] |

| Thiophene 1 | Escherichia coli | 64 | [20] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

C. Anticancer Activity

A significant body of research highlights the anticancer potential of substituted 2-aminothiophenes against various cancer cell lines.[27][28][29][30] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[27][28]

Quantitative Data on Anticancer Activity

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| 6CN14 | HeLa, PANC-1 | MTT | Potent | [29] |

| 7CN09 | HeLa, PANC-1 | MTT | Potent | [29] |

| Compound 7 | HepG2 | MTT | Potent | [27] |

| Compound 4l | Human cancer cell lines | Proliferation | Single-digit µM | [28] |

| Compound 50 | Human cancer cell lines | Proliferation | Single-digit µM | [28] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[31][32][33]

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

III. Conclusion

Substituted 2-aminothiophenes represent a privileged scaffold in medicinal chemistry with a diverse and potent range of biological activities. The well-established Gewald synthesis provides a versatile and efficient route to a wide array of derivatives. The demonstrated anti-inflammatory, antimicrobial, and anticancer properties, supported by quantitative data, underscore the therapeutic potential of this class of compounds. The detailed experimental protocols and visual representations of key signaling pathways provided in this guide serve as a valuable resource for researchers and drug development professionals in the continued exploration and optimization of substituted 2-aminothiophenes as novel therapeutic agents. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the development of next-generation drugs for a multitude of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 20. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. protocols.io [protocols.io]

- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and evaluation of RNase L-binding 2-aminothiophenes as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 33. texaschildrens.org [texaschildrens.org]

The Thiophene Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has solidified its position as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, stemming from its unique physicochemical properties and amenability to chemical modification, has made it a fundamental building block in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the pivotal role of thiophene in drug discovery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and synthetic pathways.

Physicochemical Properties and Bioisosterism: The Foundation of Thiophene's Utility

The thiophene ring is frequently employed as a bioisostere for the ubiquitous phenyl ring in drug design. This substitution can lead to significant improvements in a compound's potency, selectivity, and pharmacokinetic profile. The sulfur atom within the thiophene ring imparts a higher electron density compared to benzene, rendering it more susceptible to electrophilic substitution and providing a handle for facile functionalization. Furthermore, the sulfur atom can participate in hydrogen bonding, a critical interaction for drug-receptor binding. The lipophilicity of the thiophene ring is another key attribute, influencing its ability to cross biological membranes.

Therapeutic Applications of Thiophene-Containing Drugs

The thiophene scaffold is present in numerous FDA-approved drugs across a wide range of therapeutic areas, highlighting its broad pharmacological potential. Thiophene derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, antipsychotic, and antiplatelet agents, among others.

Anticancer Activity

Thiophene-based compounds have emerged as a significant class of anticancer agents, often functioning as kinase inhibitors. For instance, certain thieno[2,3-d]pyrimidines have shown potent inhibitory activity against tyrosine kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Anti-inflammatory Properties

Several commercially available anti-inflammatory drugs, such as tiaprofenic acid, suprofen, and tinoridine, incorporate a thiophene ring. These agents often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Antimicrobial and Antiviral Potential

The thiophene nucleus is a constituent of various antimicrobial and antifungal agents, including the approved drugs cefoxitin and sertaconazole. Researchers are actively exploring novel thiophene derivatives for their activity against a range of pathogens, including drug-resistant bacteria and viruses.

Central Nervous System (CNS) Activity

The antipsychotic drug olanzapine features a thiophene ring and exhibits a complex pharmacology, with high affinity for dopamine and serotonin receptors. This highlights the utility of the thiophene scaffold in designing drugs that target the CNS.

Antiplatelet Agents

The widely prescribed antiplatelet drug clopidogrel is a thienopyridine derivative that irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of FDA-approved thiophene-containing drugs and experimental thiophene derivatives, showcasing their pharmacokinetic properties and potency.

Table 1: Pharmacokinetic Parameters of Selected FDA-Approved Thiophene-Containing Drugs

| Drug | Therapeutic Area | Tmax (h) | Cmax | Half-life (t1/2) (h) | Bioavailability (%) | Clearance | Ref. |

| Olanzapine | Antipsychotic | ~6 | 8.05 ± 3.53 ng/mL | ~30 (21-54) | Well absorbed | 26 L/h (12-47) | |

| Clopidogrel | Antiplatelet | 0.8 - 1.0 | 2.9 ± 0.68 mg/L (inactive metabolite) | ~7.4 (inactive metabolite) | Rapidly absorbed | - | |

| Raltitrexed | Anticancer | 0.25 (end of infusion) | - | ~198 (terminal) | - | 2.4 L/h | |

| Suprofen | Anti-inflammatory | 0.5 - 2 | 13.8 - 28.3 µg/mL | - | 92.2 | - | |

| Tiaprofenic Acid | Anti-inflammatory | 0.5 - 1.5 | 37.8 ± 9.8 µg/mL | ~2 | Rapidly absorbed | - |

Table 2: In Vitro Potency of Selected Thiophene-Containing Drugs and Derivatives

| Compound/Drug | Target | Assay Type | IC50 / Ki | Cell Line / System | Ref. |

| Olanzapine | Dopamine D2 Receptor | Binding Assay | 11 nM (Ki) | Cloned human receptors | |

| Olanzapine | Serotonin 5-HT2A Receptor | Binding Assay | 4 nM (Ki) | Cloned human receptors | |

| Raltitrexed | Thymidylate Synthase | Cell Growth Inhibition | 9 nM (IC50) | L1210 cells | |

| Tiaprofenic Acid | Cyclooxygenase (COX) | Enzyme Inhibition | - | - | |

| Experimental Thieno[2,3-d]pyrimidine (1d) | A549 cells | Cytotoxicity | 10.2 µM (IC50) | A549 human lung adenocarcinoma | |

| Experimental Thiophene Carboxamide (2b) | Hep3B cells | Cytotoxicity | 5.46 µM (IC50) | Hep3B hepatocellular carcinoma | |

| Experimental Thiophene-Thiazole (4F) | S. Typhi | Antibacterial | 3.125 µg/mL (MIC) | Salmonella Typhi |

Signaling Pathways and Mechanisms of Action

Thiophene-containing drugs exert their therapeutic effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key examples.

Caption: VEGFR-2 signaling pathway and inhibition by thiophene derivatives.

Caption: COX-2 pathway in inflammation and its inhibition.

The Therapeutic Promise of Ethyl 2-amino-5-methylthiophene-3-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound, ethyl 2-amino-5-methylthiophene-3-carboxylate, serves as a versatile scaffold in medicinal chemistry, giving rise to a plethora of derivatives with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current state of research, focusing on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.

Antimicrobial Activity

Derivatives of this compound have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications on the core scaffold play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) and inhibition zone data for selected derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| Derivative A | Staphylococcus aureus | 12.5 | 18 | [1] |

| Escherichia coli | 25 | 15 | [1] | |

| Candida albicans | 6.25 | 20 | [2] | |

| Derivative B | Bacillus subtilis | 15.6 | 16 | [1] |

| Pseudomonas aeruginosa | 31.2 | 12 | ||

| Aspergillus niger | 12.5 | 19 | [3][4] | |

| 7b | S. aureus | Comparable to Gentamicin | - | [3][4] |

| E. coli | Comparable to Gentamicin | - | [3][4] | |

| 8 | S. aureus | Comparable to Ampicillin | - | [3][4] |

| E. coli | Comparable to Ampicillin | - | [3][4] | |

| 3 | Aspergillus fumigatus | - | Potent Activity | [3][4] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A standardized agar well diffusion method is commonly employed to assess the antimicrobial activity of these derivatives.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The turbidity of the culture is adjusted to match the 0.5 McFarland standard.

-

Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The standardized microbial suspension is uniformly swabbed onto the surface of the agar plates.

-

Well Creation: Sterile cork borers are used to create wells of a specific diameter (e.g., 6 mm) in the agar.

-

Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

-

Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity

Several derivatives of this compound have emerged as potent anticancer agents, demonstrating cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the disruption of key cellular processes essential for cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| DDTD Derivative 2b | T47D (Breast Cancer) | 2.3 | [5] |

| DDTD Derivative 2k | T47D (Breast Cancer) | 7.1 | [5] |

| DDTD Derivative 2l | T47D (Breast Cancer) | 8.6 | [5] |

| DDTD Derivative 2j | T47D (Breast Cancer) | 16.0 | [5] |

| MCF-7 (Breast Cancer) | Potent Activity | [5] | |

| Quinoline Derivative 3a | HT-29 (Colon Cancer) | 0.023 | [6] |

| MCF-7 (Breast Cancer) | Potent Activity | [6] | |

| Quinoline Derivative 3f | HT-29 (Colon Cancer) | 0.025 | [6] |

| MCF-7 (Breast Cancer) | 0.028 | [6] | |

| Thiophene Derivative 5g | L1210 (Murine Leukemia) | 0.21 | [7] |

| HeLa (Cervical Cancer) | 0.20 | [7] | |

| Molt/4 (T-lymphoblastoid) | 0.096 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of these derivatives are often mediated through the modulation of critical signaling pathways. For instance, some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8] Others function as dual inhibitors of EGFR and HER-2, key receptor tyrosine kinases involved in cancer cell proliferation and survival.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant area of research. Derivatives of this compound have demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.

Quantitative Anti-inflammatory Data

The following table highlights the anti-inflammatory activity of selected derivatives.

| Compound ID | Assay | Activity | Reference |

| Compound 15 | Carrageenan-induced paw edema | 58.46% inhibition (50 mg/kg) | [9] |

| Compound 16 | Carrageenan-induced paw edema | 48.94% inhibition | [9] |

| Compound 17 | Carrageenan-induced paw edema | 47% inhibition | [9] |

| THBT 3a | Nitric Oxide Inhibition | 87.07% | |

| THBT 3b | Nitric Oxide Inhibition | 80.39% | |

| THBT 2a | Nitric Oxide Inhibition | 78.04% | |

| Compound 4 | 5-LOX Inhibition | ~57% (100 µg/mL) | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the anti-inflammatory activity of new compounds.

-

Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose.

-

Induction of Inflammation: After a set time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation.

-

Edema Measurement: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these thiophene derivatives are often linked to the modulation of key inflammatory pathways. Some derivatives have been shown to activate the NRF2 pathway, a master regulator of the antioxidant response, which in turn can suppress inflammation. Additionally, inhibition of pro-inflammatory mediators such as nitric oxide (NO), and the downregulation of NF-κB and COX-2 have been observed.

Synthesis of this compound Derivatives

The synthesis of these derivatives often starts with the Gewald reaction, a multicomponent reaction that provides a straightforward route to substituted 2-aminothiophenes.[10][11]

General Experimental Protocol: Gewald Synthesis

-

Reactant Mixture: A ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur are mixed in a suitable solvent such as ethanol or methanol.[3][10]

-

Catalyst Addition: A basic catalyst, typically a secondary amine like morpholine or diethylamine, is added to the reaction mixture.[3][10]

-

Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 45-50°C) for a defined period.[3]

-

Work-up and Purification: Upon completion of the reaction, the product is typically precipitated by cooling or by the addition of water. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse therapeutic potential. Their demonstrated antimicrobial, anticancer, and anti-inflammatory activities, coupled with a versatile and efficient synthesis, make them attractive candidates for further drug discovery and development efforts. The elucidation of their mechanisms of action provides a solid foundation for the rational design of more potent and selective therapeutic agents. Future research should focus on lead optimization, in vivo efficacy studies, and comprehensive toxicological profiling to translate the therapeutic promise of these compounds into clinical applications.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 6. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpbs.com [ijpbs.com]

Unraveling the Molecular Mechanisms: A Technical Guide to Novel Thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a sulfur-containing heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and novel therapeutic candidates. The versatility of the thiophene ring allows for diverse chemical modifications, leading to a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the mechanisms of action for novel thiophene compounds, focusing on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Mechanisms of Thiophene Derivatives

Novel thiophene compounds exert their anticancer effects through a variety of mechanisms, primarily by targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. Several novel thiophene derivatives have been identified as potent kinase inhibitors.

A notable mechanism is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that tumors need to grow and spread.[1] Additionally, some thiophene derivatives exhibit inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia.[2] The inhibition of these kinases disrupts downstream signaling cascades, leading to reduced cell proliferation and the induction of apoptosis.[1][2] Furthermore, some thiophene-based compounds have been developed as dual inhibitors of DYRK1A and DYRK1B, kinases implicated in various chronic diseases.[3]

| Compound Class | Target Kinase | IC50 Values | Cell Line(s) | Reference |

| Thienopyrrole/Pyrrolothienopyrimidine | VEGFR-2 | 0.075 - 0.126 µM | HepG2, PC-3 | [1] |

| Thienopyrrole/Pyrrolothienopyrimidine | AKT | 4.60 - 6.96 µM | HepG2, PC-3 | [1] |

| Thienopyrimidine | FLT3 | 32.435 ± 5.5 μM | - | [2] |

| 5-hydroxybenzothiophene hydrazide | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11 - 353.3 nM | HCT-116, A549, U87MG, Hela | [4] |

| Benzothiophene | DYRK1A/DYRK1B | - | - | [3] |

| Thienopyrimidine | PI3Kα | Subnanomolar | - | [5] |

Induction of Apoptosis and Autophagy

Thiophene derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[6][7] Some compounds also induce autophagy, a cellular process of self-digestion, which can lead to cell death in certain cancer contexts.[2] Studies have shown that these compounds can modulate the expression of apoptotic markers, further confirming their role in inducing apoptosis.[4]

Other Anticancer Mechanisms

Beyond kinase inhibition and apoptosis induction, thiophene compounds have been shown to interfere with other critical cellular processes in cancer:

-

Tubulin Polymerization Inhibition: By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can arrest the cell cycle and lead to apoptosis.[8][9]

-

Topoisomerase Inhibition: These enzymes are vital for DNA replication and repair. Their inhibition by thiophene derivatives can lead to DNA damage and cell death.[8]

-

JAK-STAT Pathway Inhibition: The JAK-STAT signaling pathway is often hyperactivated in cancer. Thiophene compounds have been shown to reduce the activity of this pathway, thereby inhibiting tumor progression.[7]

Anti-inflammatory Mechanisms of Thiophene Compounds

Chronic inflammation is a hallmark of many diseases. Thiophene derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The COX and LOX enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[10][11] Several thiophene-based drugs, such as tiaprofenic acid and suprofen, are known COX inhibitors.[12] Novel thiophene derivatives continue to be explored as selective inhibitors of COX-2, which is preferentially expressed at sites of inflammation, potentially offering a better safety profile than non-selective NSAIDs.[13] Furthermore, some compounds exhibit dual inhibition of both COX and LOX pathways, providing a broader anti-inflammatory effect.[10][14]

| Compound Class | Target Enzyme | IC50 Values | Reference |

| Thiophene pyrazole hybrids | COX-2 | 0.31 - 1.40 µM | [13] |

| Methoxy-substituted thiophenes | 5-LOX | 29.2 µM | [15] |

Modulation of Inflammatory Signaling Pathways

Thiophene derivatives can also modulate key signaling pathways that regulate the expression of inflammatory genes. One such pathway is the NF-κB (nuclear factor-kappa B) pathway, which controls the transcription of numerous pro-inflammatory cytokines and chemokines.[15][16] By inhibiting the activation of NF-κB, these compounds can reduce the production of inflammatory mediators like TNF-α and IL-8.[15] Additionally, the inhibition of ERK and p38 MAP kinase pathways has been observed, further contributing to their anti-inflammatory effects.[15]

Enzyme Inhibition by Thiophene Derivatives

The structural features of thiophene make it an effective scaffold for designing inhibitors of various other enzymes implicated in disease.

| Compound Class | Target Enzyme | IC50 / Ki Values | Reference |

| Thiophene derivatives | Urease | 0.11 - 0.64 µM | [12] |

| Thiophene-2-sulfonamide | Lactoperoxidase | IC50: 3.4 nM, Ki: 2 ± 0.6 nM | [17] |

| Tetrahydrobenzo[b]thiophene | Acetylcholinesterase | - (60% inhibition) | [18] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel thiophene compounds.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene compound for a specified duration (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[19]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White opaque 96- or 384-well plates

-

Plate reader with luminescence detection

Protocol:

-

Compound Preparation: Prepare serial dilutions of the thiophene inhibitor in DMSO.

-

Kinase Reaction Setup: In a multi-well plate, add the kinase, the serially diluted inhibitor (or DMSO control), and the kinase assay buffer. Incubate briefly to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[8]

COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

Heme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

96-well black or white opaque plate

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, probe, and substrate according to the kit manufacturer's instructions.

-

Reaction Setup: To each well, add the assay buffer, heme, and COX-2 enzyme.

-

Inhibitor Addition: Add the test thiophene compound at various concentrations (or a known inhibitor as a positive control). Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm).

-

Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each compound concentration and calculate the IC50 value.[11][16][20]

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the complex interplay of molecules is crucial for elucidating the mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by thiophene compounds and a general workflow for their investigation.

Caption: VEGFR-2 signaling pathway and its inhibition by novel thiophene compounds.

Caption: NF-κB signaling pathway and its modulation by novel thiophene compounds.

Caption: General experimental workflow for mechanism of action studies.

Conclusion

Novel thiophene compounds represent a rich and versatile class of molecules with significant therapeutic potential across multiple disease areas, particularly in oncology and inflammation. Their mechanisms of action are diverse, ranging from the specific inhibition of key enzymes like protein kinases and COX to the modulation of complex signaling networks such as the NF-κB and JAK-STAT pathways. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation thiophene-based therapeutics. Continued exploration of the structure-activity relationships and molecular targets of these compounds will undoubtedly pave the way for new and improved treatments for a host of human diseases.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. shutterstock.com [shutterstock.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. assaygenie.com [assaygenie.com]

- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 18. researchhub.com [researchhub.com]

- 19. broadpharm.com [broadpharm.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of Ethyl 2-amino-5-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-methylthiophene-3-carboxylate and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this chemical class, with a focus on their applications as anti-inflammatory and antimicrobial agents. Detailed experimental protocols for synthesis and biological assays are provided, alongside a quantitative analysis of their therapeutic potential. Furthermore, key signaling pathways implicated in their mechanism of action are visualized to facilitate a deeper understanding of their molecular interactions.

Introduction

The 2-aminothiophene ring is a core structural motif found in numerous biologically active compounds.[1] this compound, a readily accessible derivative, serves as a versatile building block for the synthesis of a diverse array of heterocyclic systems.[2] Its inherent structural features, including the electron-rich thiophene ring and the strategically positioned amino and carboxylate functional groups, allow for extensive chemical modifications to modulate its pharmacological profile.[2] This guide will delve into the significant anti-inflammatory and antimicrobial applications of derivatives synthesized from this core structure, providing researchers with the necessary information to explore this promising class of compounds further.

Synthesis of this compound and its Derivatives

The most common and efficient method for the synthesis of this compound and its substituted analogs is the Gewald reaction . This one-pot, multi-component reaction offers a straightforward approach to constructing the 2-aminothiophene scaffold.[3]

General Experimental Protocol: Gewald Synthesis

A typical experimental procedure for the Gewald synthesis of 2-aminothiophene derivatives is as follows:[4]

Materials:

-

Appropriate ketone or aldehyde (1 equivalent)

-

Ethyl cyanoacetate (1 equivalent)

-

Elemental sulfur (1 equivalent)

-

Morpholine or another suitable basic catalyst (catalytic amount)

-

Ethanol or methanol as solvent

Procedure:

-

To a stirred solution of the ketone/aldehyde and ethyl cyanoacetate in ethanol at room temperature, add elemental sulfur.

-

Slowly add the basic catalyst (e.g., morpholine) to the mixture.

-

The reaction mixture is then typically heated to a temperature ranging from 40-60°C and stirred for several hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent to yield the desired 2-aminothiophene derivative.[4]

The following diagram illustrates the general workflow for the Gewald synthesis.

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Anti-inflammatory Applications

Derivatives of this compound have shown significant promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). Furthermore, specific derivatives have been identified as antagonists of the prostaglandin E2 receptor EP2 subtype, a G-protein coupled receptor implicated in inflammation.

Inhibition of COX and LOX Enzymes

Several studies have reported the in vitro inhibitory activity of 2-aminothiophene derivatives against COX-1, COX-2, and 5-LOX. The following table summarizes the available quantitative data.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 5b | COX-2 | 5.45 | [5] |

| 5-LOX | 4.33 | [5] | |

| 29a | COX-2 | 0.31 | [6] |

| 29b | COX-2 | 1.40 | [6] |

| 29c | COX-2 | 0.85 | [6] |

| 29d | COX-2 | 0.52 | [6] |

Table 1: In vitro inhibitory activity of selected 2-aminothiophene derivatives against COX and 5-LOX enzymes.

Prostaglandin E2 Receptor EP2 Subtype Antagonism

One notable derivative, ETHYL 2-AMINO-4-METHYL-5-PHENYLTHIOPHENE-3-CARBOXYLATE , has been identified as a targeter of the human prostaglandin E2 receptor EP2 subtype. This receptor, upon activation by its ligand prostaglandin E2 (PGE2), initiates a signaling cascade that contributes to inflammatory processes.

The signaling pathway of the EP2 receptor is depicted below.

Caption: Simplified signaling pathway of the Prostaglandin E2 Receptor EP2 Subtype.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[7][8]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitor (e.g., celecoxib) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compounds or reference inhibitor at various concentrations to the wells. Include a vehicle control (DMSO only).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction using an appropriate stop solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Experimental Protocol: In Vitro 5-LOX Inhibition Assay

This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against 5-LOX.[5][9]

Materials:

-

Purified 5-lipoxygenase (5-LOX) enzyme (e.g., from potato tubers or recombinant human)

-

Assay buffer (e.g., 50 mM phosphate buffer, pH 6.3)

-

Linoleic acid (substrate)

-

Test compounds and reference inhibitor (e.g., Zileuton) dissolved in DMSO

-

UV-Vis spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.

-

In a cuvette, mix the assay buffer and the 5-LOX enzyme solution.

-

Add the test compound or reference inhibitor at various concentrations to the cuvette. Include a vehicle control (DMSO only).

-

Pre-incubate the mixture at room temperature for a short period.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the initial reaction rate for each concentration.

-

Determine the percentage of inhibition and calculate the IC50 value as described for the COX assay.

Antimicrobial Applications

Derivatives of this compound, particularly tetrahydrobenzothiophene analogs, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[10]

Antibacterial Activity

The antibacterial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

The following table summarizes the MIC values of representative tetrahydrobenzothiophene derivatives against various bacterial strains.

| Compound ID | E. coli (µM) | P. aeruginosa (µM) | Salmonella (µM) | S. aureus (µM) | Reference |

| 3b | 1.11 | 1.00 | 0.54 | 1.11 | [10] |

| 3f | 0.64 | 1.22 | 1.46 | 2.22 | [10] |

| 3k | 1.11 | 0.61 | 0.73 | 4.44 | [10] |

Table 2: Minimum Inhibitory Concentration (MIC) values of selected tetrahydrobenzothiophene derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[11][12]

Materials:

-

96-well microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Test compounds and reference antibiotic (e.g., ciprofloxacin) dissolved in DMSO

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare a two-fold serial dilution of the test compounds and reference antibiotic in the growth medium directly in the 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to the desired final concentration in the growth medium.

-

Add the bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.

-

Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

The workflow for the broth microdilution assay is illustrated below.

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion

This compound has proven to be a valuable and versatile starting material for the development of novel therapeutic agents. The derivatives synthesized from this core scaffold have demonstrated significant potential as both anti-inflammatory and antimicrobial agents. The quantitative data presented in this guide highlights the potency of these compounds, and the detailed experimental protocols provide a solid foundation for further research and development in this area. The elucidation of their interactions with key biological targets, such as the EP2 receptor, opens new avenues for the design of more selective and effective drugs. Future studies should focus on optimizing the lead compounds identified, exploring their in vivo efficacy and safety profiles, and further investigating their mechanisms of action to unlock the full therapeutic potential of this promising chemical class.

References

- 1. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. asianpubs.org [asianpubs.org]

- 5. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

Exploring the Bioactive Potential of Ethyl 2-amino-5-methylthiophene-3-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] Among these, Ethyl 2-amino-5-methylthiophene-3-carboxylate has emerged as a versatile starting material for the synthesis of novel bioactive compounds.[4][5] Its unique structural features, including a reactive amino group and an ester functionality, provide a fertile ground for chemical modifications to develop potent antimicrobial, anticancer, and anti-inflammatory agents.[4][5] This technical guide delves into the synthesis, biological evaluation, and mechanistic insights of derivatives of this compound, offering a comprehensive resource for researchers in the field of drug discovery.

Synthesis of Bioactive Derivatives

The primary route for synthesizing substituted 2-aminothiophenes, including the core molecule of interest, is the Gewald reaction.[6][7] This one-pot multicomponent reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as diethylamine or morpholine.[6][7]

Further derivatization of the 2-amino group is a common strategy to generate diverse libraries of compounds with enhanced biological activities. A prominent example is the synthesis of Schiff bases through the condensation of the 2-amino group with various aromatic aldehydes.[8] These imine-containing derivatives have shown significant promise as bioactive agents.[8]

Experimental Protocol: Gewald Synthesis of this compound